molecular formula C35H58N2O18 B8106415 Mal-PEG12-NHS ester

Mal-PEG12-NHS ester

Cat. No.: B8106415
M. Wt: 794.8 g/mol
InChI Key: WYDVLWOHCQFWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG12-NHS ester is a polyethylene glycol (PEG) derivative containing a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG12-NHS ester typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester groupThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG12-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature. Common reagents include primary amines such as lysine residues on proteins.

    Addition Reactions: Conducted in aqueous buffers at neutral to slightly basic pH.

Major Products Formed

Scientific Research Applications

Mal-PEG12-NHS ester has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Employed in the modification of proteins, peptides, and oligonucleotides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Mal-PEG12-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of the PEG spacer to various biomolecules, enhancing their solubility, stability, and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG12-NHS ester is unique due to its specific combination of a maleimide group and an NHS ester group, along with a PEG spacer of defined length. This combination allows for precise and efficient conjugation to both amine and thiol groups, making it highly versatile for various bioconjugation applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N2O18/c38-31-1-2-32(39)36(31)6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-35(42)55-37-33(40)3-4-34(37)41/h1-2H,3-30H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDVLWOHCQFWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N2O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.